molecular formula C10H8ClN B040559 1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS No. 124276-32-0

1-(3-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B040559
CAS No.: 124276-32-0
M. Wt: 177.63 g/mol
InChI Key: DHNLVTGCFXWYFU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8ClN It is characterized by a cyclopropane ring attached to a 3-chlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of 3-chlorophenylacetonitrile using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically occurs under mild conditions and requires a catalyst like copper or zinc to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)cyclopropanecarbonitrile
  • 1-(4-Chlorophenyl)cyclopropanecarboximidamide
  • 1-(3-Chlorophenyl)cyclopropanamine hydrochloride

Uniqueness: 1-(3-Chlorophenyl)cyclopropanecarbonitrile is unique due to the presence of the nitrile group and the 3-chlorophenyl substitution, which confer distinct chemical reactivity and biological activity compared to its analogs. The cyclopropane ring adds to its structural rigidity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLVTGCFXWYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569783
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-32-0
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-chlorophenyl)acetonitrile (3.2 g, 21 mmol) and 1,2-dibromoethane (3 mL, 35 mmol) in toluene (20 ml), 35% sodium hydroxide and tetrabutylammonium iodide (400 mg, 1.3 mmol) were added. The mixture was vigorously stirred at room temperature for 4 hours. The resulting solution was diluted with water and extracted with ethyl acetate. The organic solution was concentrated to afford brown oil. Chromatography on silica gel (hexane/ethyl acetate=5/1) afforded 1-(3-chlorophenyl)cyclopropanecarbonitrile (2.1 g, 56% yield) as light yellow oil.
Quantity
3.2 g
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reactant
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3 mL
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20 mL
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0 (± 1) mol
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solvent
Reaction Step One
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400 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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